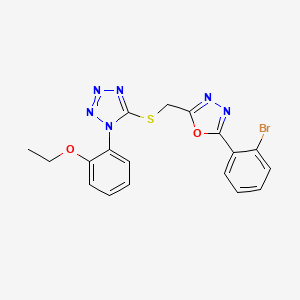
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.
Attachment of the tetrazole moiety: The tetrazole ring can be introduced through the reaction of azides with nitriles or other suitable precursors.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Análisis De Reacciones Químicas
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazole ring or other functional groups.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
2-(2-Bromophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-Phenyl-5-(methylthio)-1,3,4-oxadiazole: This compound lacks the bromine and tetrazole groups, which may result in different chemical and biological properties.
2-(2-Chlorophenyl)-5-(((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)methyl)-1,3,4-oxadiazole: The substitution of bromine with chlorine may affect the compound’s reactivity and interactions with biological targets.
2-(2-Bromophenyl)-5-(methylthio)-1,3,4-oxadiazole:
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H15BrN6O2S |
|---|---|
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-[[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H15BrN6O2S/c1-2-26-15-10-6-5-9-14(15)25-18(22-23-24-25)28-11-16-20-21-17(27-16)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3 |
Clave InChI |
MKLWPFRNSYYUCW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC3=NN=C(O3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















